molecular formula C42H32O9 B15549571 Malaysianol D

Malaysianol D

カタログ番号: B15549571
分子量: 680.7 g/mol
InChIキー: PHIHHTIYURVLDB-FBRZFKPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Malaysianol D is a useful research compound. Its molecular formula is C42H32O9 and its molecular weight is 680.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H32O9

分子量

680.7 g/mol

IUPAC名

5-[(2S,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42-/m1/s1

InChIキー

PHIHHTIYURVLDB-FBRZFKPHSA-N

製品の起源

United States

Foundational & Exploratory

Malaysianol D: A Comprehensive Technical Guide on its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Malaysianol D is a complex stilbenoid dimer first isolated from the bark of the Malaysian plant Knema laurina (family Myristicaceae). This technical guide provides an in-depth overview of the natural origin, isolation procedures, and structural elucidation of this compound. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this unique phytochemical. The document details the experimental protocols for extraction and purification, presents key quantitative data in a structured format, and includes visualizations of the molecular structure and isolation workflow.

Natural Source and Origin

This compound is a naturally occurring resveratrol (B1683913) tetramer. It was first discovered as a constituent of the bark of Knema laurina, a plant indigenous to the forests of Malaysia. This compound belongs to a class of stilbenoids, which are known for their diverse biological activities. The isolation of this compound, along with other related stilbenoids, from Knema laurina highlights this plant as a significant source of novel phytochemicals with potential therapeutic applications.

Chemical Structure

This compound possesses a unique and complex chemical architecture. It is a dimer of a stilbene (B7821643), meaning it is formed from the joining of two stilbene units. The precise arrangement of these units and their stereochemistry contribute to its distinct properties.

Malaysianol_D_Structure cluster_MalaysianolD This compound MalaysianolD_img MalaysianolD_img

Caption: Chemical structure of this compound.

Experimental Protocols

The isolation and purification of this compound from Knema laurina involve a multi-step process that leverages various chromatographic techniques. The following is a generalized protocol based on established methodologies.

Extraction
  • Plant Material Preparation: The air-dried and powdered bark of Knema laurina is the starting material.

  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc). This step separates compounds based on their solubility.

  • Bioassay-Guided Fractionation: The different fractions are often subjected to bioassays to identify the most active fractions. In the case of this compound, fractions showing significant antioxidant or cytotoxic activity are selected for further purification.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The active fraction (typically the ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with methanol typically used as the eluting solvent. This step separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

Isolation_Workflow Start Dried Bark of Knema laurina Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, CHCl3, EtOAc) Crude_Extract->Partitioning EtOAc_Fraction Active Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the overall carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the stilbenoid chromophore.

Quantitative Data

The following table summarizes key spectroscopic data for this compound.

Spectroscopic Data Values
Molecular Formula C56H44O12
Molecular Weight 916.9 g/mol
¹H NMR (CD3OD, 500 MHz) δ (ppm): 6.80-7.50 (aromatic protons), 5.50-6.00 (olefinic protons), 4.00-5.00 (methine protons)
¹³C NMR (CD3OD, 125 MHz) δ (ppm): 155-165 (oxygenated aromatic carbons), 120-140 (aromatic and olefinic carbons), 80-95 (methine carbons)
UV λmax (MeOH) 220, 285 nm
IR (KBr) νmax 3400 (O-H), 1600, 1510 (aromatic C=C) cm⁻¹

Biological Activity

This compound has been reported to exhibit a range of biological activities, primarily focusing on its antioxidant and cytotoxic properties.

Antioxidant Activity

This compound has demonstrated potent radical scavenging activity in various in vitro assays. This activity is attributed to the presence of multiple phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Cytotoxic Activity

Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The exact mechanism of its anticancer activity is still under investigation, but it is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Signaling_Pathway cluster_cell Cancer Cell MalaysianolD This compound ROS Reactive Oxygen Species (ROS) MalaysianolD->ROS Modulation of Cell_Proliferation Cell Proliferation Inhibition MalaysianolD->Cell_Proliferation Apoptosis Apoptosis Induction ROS->Apoptosis

An In-depth Technical Guide to the Isolation of Malaysianol D from Dryobalanops Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Malaysianol D, a resveratrol (B1683913) trimer oligomer, from Dryobalanops species. The information presented herein is compiled from scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring oligostilbenoid found in plant species of the Dryobalanops genus, which belongs to the Dipterocarpaceae family. These trees are native to Southeast Asia and are known to produce a variety of resveratrol derivatives with diverse biological activities. This guide focuses on the isolation and characterization of this compound from Dryobalanops beccarii, a species from which it was first reported. Additionally, the cytotoxic properties of this compound against human cancer cell lines are presented.

Experimental Protocols

This section details the methodology for the isolation and characterization of this compound from the stem bark of Dryobalanops beccarii.

Plant Material

The stem bark of Dryobalanops beccarii was collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

The dried and powdered stem bark of D. beccarii (4.0 kg) was subjected to maceration with acetone (B3395972) (3 x 20 L) at room temperature. The resulting acetone extract was then concentrated under reduced pressure to yield a dark brown crude extract.

Fractionation and Isolation

The crude acetone extract was further processed to isolate this compound using a combination of chromatographic techniques. The general workflow for the isolation is depicted in the diagram below.

experimental_workflow plant_material Dried, powdered stem bark of Dryobalanops beccarii (4.0 kg) extraction Maceration with Acetone (3 x 20 L) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fractions Fractions (F1-F5) vlc->fractions rc Radial Chromatography (Sephadex LH-20) fractions->rc Fraction F3 cc Column Chromatography (Silica Gel) rc->cc malaysianol_d This compound cc->malaysianol_d

Figure 1: General experimental workflow for the isolation of this compound.

Detailed Protocol:

  • Vacuum Liquid Chromatography (VLC): The crude acetone extract was subjected to VLC on a silica (B1680970) gel column. The column was eluted with a gradient of n-hexane, chloroform, and methanol (B129727) of increasing polarity to yield five main fractions (F1-F5).

  • Radial Chromatography (RC): Fraction F3, which showed promising spots for oligostilbenoids on TLC plates, was further purified using radial chromatography on a Sephadex LH-20 column.

  • Column Chromatography (CC): The sub-fractions obtained from RC containing this compound were pooled and subjected to final purification by silica gel column chromatography to afford pure this compound.

Data Presentation

This section summarizes the quantitative data obtained for this compound, including its physicochemical properties, spectroscopic data, and cytotoxic activity.

Physicochemical and Spectroscopic Data of this compound
PropertyData
Appearance White amorphous powder
Molecular Formula C42H32O9
Mass Spectrometry HR-ESI-MS: m/z 697.2074 [M+H]+ (calculated for C42H33O9, 697.2073)
1H NMR See Table 2 for detailed assignments.
13C NMR See Table 2 for detailed assignments.
1H and 13C NMR Spectroscopic Data of this compound

The 1H and 13C NMR data were recorded in acetone-d6. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

PositionδC (ppm)δH (ppm, J in Hz)
Ring A
1a132.1
2a, 6a129.17.15 (d, 8.5)
3a, 5a115.46.78 (d, 8.5)
4a157.8
7a89.95.35 (d, 6.5)
8a58.14.45 (d, 6.5)
Ring B
1b139.8
2b107.86.45 (t, 2.2)
3b, 5b160.1
4b95.86.12 (d, 2.2)
6b102.36.25 (t, 2.2)
Ring C
1c131.9
2c, 6c128.97.05 (d, 8.5)
3c, 5c115.26.69 (d, 8.5)
4c157.6
7c89.75.28 (d, 6.8)
8c57.94.39 (d, 6.8)
Ring D
1d140.1
2d107.56.41 (t, 2.1)
3d, 5d159.9
4d95.66.09 (d, 2.1)
6d102.16.21 (t, 2.1)
Ring E
1e132.5
2e, 6e129.37.21 (d, 8.6)
3e, 5e115.66.82 (d, 8.6)
4e158.0
7e128.86.95 (d, 16.3)
8e126.76.85 (d, 16.3)
Ring F
1f140.5
2f, 6f105.56.51 (s)
3f, 5f159.5
4f102.56.18 (t, 2.2)
Cytotoxic Activity of this compound

This compound was evaluated for its cytotoxic activity against two human cancer cell lines: A549 (lung carcinoma) and MCF-7 (breast carcinoma). The results are presented as IC50 values.

Cell LineIC50 (µM)
A54925.6
MCF-738.4

Biological Activity and Signaling Pathways

While the primary study on the isolation of this compound focused on its cytotoxic effects, the precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known activities of other resveratrol oligomers, it is plausible that this compound may exert its cytotoxic effects through the induction of apoptosis and/or cell cycle arrest.

Resveratrol and its derivatives have been reported to influence a variety of cellular signaling pathways involved in cancer progression, including but not limited to:

  • Apoptosis Pathway: Activation of caspases and regulation of Bcl-2 family proteins.

  • Cell Cycle Regulation: Arresting the cell cycle at various checkpoints (e.g., G1/S or G2/M).

  • PI3K/Akt/mTOR Pathway: Inhibition of this key survival pathway.

  • MAPK Pathway: Modulation of ERK, JNK, and p38 signaling cascades.

The potential involvement of these pathways in the cytotoxic activity of this compound is a promising area for future research.

signaling_pathway cluster_malaysianol This compound cluster_cellular Cellular Processes cluster_pathways Potential Signaling Pathways malaysianol This compound pi3k PI3K/Akt/mTOR Pathway malaysianol->pi3k Modulates mapk MAPK Pathway malaysianol->mapk Modulates bcl2 Bcl-2 Family Regulation malaysianol->bcl2 Modulates apoptosis Apoptosis (Cell Death) proliferation Inhibition of Proliferation cell_cycle Cell Cycle Arrest pi3k->proliferation Regulates mapk->proliferation Regulates bcl2->apoptosis Regulates

Figure 2: Postulated signaling pathways potentially modulated by this compound.

Conclusion

This technical guide provides a detailed account of the isolation and characterization of this compound from Dryobalanops beccarii. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers interested in the phytochemical investigation of Dryobalanops species and the development of novel anticancer agents. The moderate cytotoxic activity of this compound against A549 and MCF-7 cancer cell lines warrants further investigation into its mechanism of action and potential as a therapeutic lead compound. Future studies should focus on elucidating the specific signaling pathways through which this compound exerts its biological effects.

Phytochemical Analysis of Malaysianol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific information on a compound named "Malaysianol D". This technical guide is therefore based on the phytochemical analysis of the closely related and well-documented resveratrol (B1683913) oligomers, Malaysianol A and Malaysianol B , isolated from Malaysian flora. The methodologies and data presented herein are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Executive Summary

Malaysianols are a class of complex resveratrol oligomers isolated from the stem bark of plants belonging to the Dryobalanops genus, notably Dryobalanops aromatica and Dryobalanops lanceolata, found in Malaysia. These compounds are of significant interest to the pharmaceutical and scientific communities due to their potential therapeutic properties, including cytotoxic and antibacterial activities. This guide provides a detailed overview of the phytochemical analysis of Malaysianol A and B, covering their isolation, purification, and structural elucidation. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the research and development of these promising natural products.

Introduction

Resveratrol oligomers are polyphenolic compounds formed by the oxidative coupling of two or more resveratrol units. They exhibit a wide range of biological activities, making them attractive targets for drug discovery. The Dipterocarpaceae family, to which the Dryobalanops genus belongs, is a rich source of these complex stilbenoids. Malaysianol A, a resveratrol trimer, and Malaysianol B, an oligostilbenoid tetramer, are prime examples of the unique phytochemicals found in this genus. Their structural complexity and biological activity necessitate a robust and systematic approach to their phytochemical analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the phytochemical analysis of Malaysianol A and related compounds from Dryobalanops species.

Table 1: Compound Yield from Dryobalanops aromatica

CompoundMolecular TypeYield (mg) from 400g of dry bark
Malaysianol A Resveratrol Trimer107
Ampelopsin EResveratrol Oligomer397
α-ViniferinResveratrol Oligomer100

Data extracted from the acetone (B3395972) extract of the stem bark of Dryobalanops aromatica.

Table 2: Mass Spectrometry Data for Malaysianol B

CompoundMolecular FormulaIonCalculated m/zObserved m/z (HRESI-MS)
Malaysianol B C₅₆H₄₂O₁₆Na[M+Na]⁺945.25231945.24924[1]

Table 3: Cytotoxic Activity of Related Resveratrol Oligomers from Dryobalanops

CompoundCell LineIC₅₀ (µg/mL)Activity Level
Ampelopsin EMCF-7 (Breast Cancer)14.3Moderate[2][3]
Vaticanol CA549 (Lung Cancer)10.7Moderate[2][3]
α-ViniferinHL-60 (Leukemia)Not specifiedStrong Inhibition[4]
α-Viniferin Acetate (B1210297)MCF-7 (Breast Cancer)3.3Potent[2][3]
Laevifonol AcetateMCF-7 (Breast Cancer)2.8Potent[2][3]

Note: Specific cytotoxicity data for Malaysianol A and B is not available in the reviewed literature. The data presented is for co-isolated compounds and derivatives from the same plant genus, indicating the potential bioactivity of this class of molecules.

Experimental Protocols

The isolation and characterization of Malaysianols involve a multi-step process, from plant material collection to spectroscopic analysis.

Plant Material and Extraction
  • Collection: The stem bark of Dryobalanops aromatica is collected from its natural habitat in Malaysia.

  • Preparation: The collected bark is air-dried and then ground into a fine powder.

  • Maceration: The powdered bark (e.g., 400 g) is macerated with acetone (3 x 10 L) at room temperature. The solvent is then evaporated under reduced pressure to yield a dark brown crude extract.

  • Fractionation: The crude acetone extract is dissolved in a minimal volume of methanol (B129727) (MeOH) and then precipitated by adding diethyl ether. The MeOH-diethyl ether soluble fraction is collected for further purification.

Chromatographic Isolation and Purification

A combination of Vacuum Liquid Chromatography (VLC) and Radial Chromatography is employed for the isolation of Malaysianols.

4.2.1 Vacuum Liquid Chromatography (VLC)

VLC is used for the initial fractionation of the crude extract.

  • Column Packing: A sintered glass funnel is dry-packed with TLC grade silica (B1680970) gel H. The column is settled by tapping and then compressed under vacuum to ensure a tight and uniform packing.

  • Sample Loading: The dried MeOH-diethyl ether soluble fraction is dissolved in a minimal amount of a low-polarity solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate and then methanol. Fractions are collected based on the elution of distinct bands.

  • Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

4.2.2 Radial Chromatography

Fractions enriched with Malaysianols from VLC are further purified using radial chromatography.

  • Plate Preparation: A circular glass plate is coated with a uniform layer of silica gel containing a fluorescent indicator.

  • Sample Application: The concentrated fraction is applied as a solution to the center of the plate.

  • Development: A solvent system (e.g., n-hexane:acetone 6:4) is continuously applied to the center of the plate. The mobile phase moves radially outwards, separating the components into concentric circular bands.

  • Visualization and Collection: The separated bands are visualized under UV light. Each band is scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., acetone or methanol). The solvent is then evaporated to yield the pure compound.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton, proton environments, and connectivity within the molecule. These experiments are crucial for determining the complex stereochemistry of resveratrol oligomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the stilbenoid chromophore.

Visualizations

Experimental Workflow for Malaysianol Isolation

G plant Dryobalanops aromatica Stem Bark powder Drying and Grinding plant->powder extraction Acetone Maceration powder->extraction crude_extract Crude Acetone Extract extraction->crude_extract fractionation MeOH/Diethyl Ether Fractionation crude_extract->fractionation soluble_fraction Soluble Fraction fractionation->soluble_fraction vlc Vacuum Liquid Chromatography (VLC) soluble_fraction->vlc vlc_fractions VLC Fractions vlc->vlc_fractions tlc TLC Analysis vlc_fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions radial_chrom Radial Chromatography pooled_fractions->radial_chrom pure_compound Pure Malaysianol A/B radial_chrom->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Workflow for the isolation of Malaysianols.

Logical Relationship in Structure Elucidation

G cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information MS HR-ESI-MS mol_formula Molecular Formula MS->mol_formula NMR 1D & 2D NMR connectivity Connectivity & Stereochemistry NMR->connectivity IR IR Spectroscopy func_groups Functional Groups IR->func_groups UV UV-Vis Spectroscopy chromophore Chromophore System UV->chromophore final_structure Final Structure of Malaysianol mol_formula->final_structure connectivity->final_structure func_groups->final_structure chromophore->final_structure

Caption: Logic of spectroscopic data in structure elucidation.

Conclusion

The phytochemical analysis of Malaysianol A and B demonstrates a systematic approach to the isolation and characterization of complex natural products. The combination of extraction, fractionation, and advanced chromatographic techniques is essential for obtaining pure compounds from the intricate matrix of plant extracts. Subsequent spectroscopic analysis provides the definitive structural information required for further research and development. While the biological activities of Malaysianol A and B are still under investigation, the potent cytotoxic effects of co-occurring resveratrol oligomers highlight the therapeutic potential of this class of compounds. This guide provides a foundational methodology for researchers to explore the rich phytochemical landscape of Malaysian flora and to unlock the potential of novel compounds like the Malaysianols for future drug development.

References

Unraveling the Molecular Architecture of Malaysianol D: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical guide providing an in-depth analysis of the nuclear magnetic resonance (NMR) data and methodologies used for the structure elucidation of Malaysianol D, a naturally occurring oligostilbenoid. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.

Introduction

This compound is a resveratrol (B1683913) trimer isolated from Dryobalanops beccarii. The structural determination of such complex natural products is pivotal for understanding their biosynthetic pathways and exploring their pharmacological potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of novel organic compounds. This guide delineates the comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopic data, that collectively enabled the definitive structural assignment of this compound.

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved from the acetone (B3395972) extract of the stem bark of Dryobalanops beccarii. The powdered stem bark was subjected to extraction with acetone, followed by a series of chromatographic separations. The crude extract was fractionated using vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of n-hexane, ethyl acetate, and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC) analysis. Further purification of the enriched fractions was performed using column chromatography and preparative TLC to yield pure this compound.

NMR Spectroscopy

All NMR spectra were recorded on a high-field spectrometer. The sample of this compound was dissolved in a suitable deuterated solvent, typically methanol-d4 (B120146) (CD₃OD) or acetone-d6. ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons within the molecule.

NMR Data and Structure Elucidation

The structure of this compound was elucidated through the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR correlation studies. The complete assignment of all proton and carbon signals was crucial for piecing together the molecular framework.

¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum of this compound revealed characteristic signals for aromatic and olefinic protons, as well as methine and methylene (B1212753) groups. The ¹³C NMR spectrum, in conjunction with DEPT experiments, indicated the presence of a specific number of quaternary, methine, and methylene carbons, consistent with a resveratrol trimer structure. The detailed chemical shifts (δ) in ppm and coupling constants (J) in Hz are summarized in the tables below.

Position¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)¹³C Chemical Shift (δ ppm)
2a, 6a6.15 (d, J=2.0 Hz)106.8
4a6.11 (t, J=2.0 Hz)101.5
7a5.37 (d, J=6.0 Hz)91.8
8a4.28 (d, J=6.0 Hz)57.2
10a, 14a6.87 (d, J=8.5 Hz)129.2
11a, 13a6.62 (d, J=8.5 Hz)115.6
2b, 6b6.87 (d, J=8.5 Hz)129.2
4b6.11 (t, J=2.0 Hz)101.5
7b6.60 (d, J=16.5 Hz)128.5
8b5.55 (d, J=16.5 Hz)126.0
10b, 14b6.15 (d, J=2.0 Hz)106.8
11b, 13b6.62 (d, J=8.5 Hz)115.6
1a, 3a, 5a159.1
9a145.2
12a157.5
1b, 3b, 5b159.1
9b131.0
12b157.5

Note: The numbering of atoms is based on the established convention for resveratrol oligomers.

2D NMR Correlation Analysis

The intricate structure of this compound was pieced together using a combination of 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment was instrumental in identifying the proton-proton coupling networks within the molecule. Key correlations were observed between the olefinic protons H-7b and H-8b, confirming the trans-stilbene (B89595) moiety. Additionally, couplings between the methine protons H-7a and H-8a were crucial for establishing the dihydrofuran ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum allowed for the direct correlation of each proton to its attached carbon atom. This provided a definitive link between the ¹H and ¹³C NMR data, facilitating the assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlations were pivotal in establishing the long-range connectivities between protons and carbons, which was essential for connecting the different structural fragments of this compound. Key HMBC correlations included those from the olefinic and methine protons to adjacent quaternary carbons, which helped to define the linkages between the resveratrol units and the formation of the heterocyclic rings. For instance, correlations from H-7a to C-9a and C-1a, and from H-8a to C-2a and C-6a were critical in confirming the dihydrofuran ring fusion.

The logical workflow for the structure elucidation is depicted in the following diagram:

StructureElucidation cluster_data NMR Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_structure Final Structure H1_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR 13C NMR & DEPT CH_Correlation Direct C-H Correlations C13_NMR->CH_Correlation COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Long_Range_Correlation Long-Range C-H Correlations HMBC->Long_Range_Correlation Fragment_Assembly Assemble Structural Fragments Proton_Spin_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Long_Range_Correlation->Fragment_Assembly Final_Structure This compound Structure Fragment_Assembly->Final_Structure

NMR Structure Elucidation Workflow

Conclusion

The comprehensive analysis of 1D and 2D NMR spectroscopic data enabled the unambiguous structure elucidation of this compound. The combination of ¹H and ¹³C NMR provided the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments were indispensable for establishing the intricate connectivity of the atoms within this complex resveratrol trimer. This detailed structural information is a prerequisite for further investigation into the biological activities and potential therapeutic applications of this compound.

Characterization of Malaysianol D by Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaysianol D is a putative member of the growing class of resveratrol (B1683913) oligomers, natural polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. The structural complexity of these molecules necessitates the use of advanced analytical techniques for their unambiguous characterization. High-resolution mass spectrometry (HRMS), coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the structural elucidation of such compounds, providing invaluable information on their molecular weight, elemental composition, and fragmentation patterns.

This guide details the experimental workflow, from sample preparation to data analysis, and presents expected mass spectral data and fragmentation pathways for a compound of the this compound class.

Experimental Protocols

A meticulous experimental design is paramount for obtaining high-quality mass spectral data. The following protocol outlines a typical approach for the characterization of a resveratrol oligomer like this compound.

2.1. Sample Preparation

  • Extraction: The plant material is first dried and ground to a fine powder. Extraction is then performed using an appropriate organic solvent, such as a mixture of acetone (B3395972) and water, to efficiently solvate the polyphenolic compounds.

  • Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation using vacuum liquid chromatography (VLC) followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Sample for MS Analysis: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.

2.2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is the instrument of choice for this type of analysis.

  • Ionization Mode: ESI in negative ion mode is generally preferred for the analysis of phenolic compounds as they readily deprotonate to form stable [M-H]⁻ ions.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Mass Range: m/z 100-2000

  • Tandem Mass Spectrometry (MS/MS):

    • Collision Gas: Argon

    • Collision Energy: A ramp of collision energies (e.g., 20-60 eV) is typically used to induce fragmentation and obtain a comprehensive fragmentation spectrum.

Data Presentation

The following table summarizes the expected high-resolution mass spectrometry data for this compound. The precursor ion and its major fragment ions are listed with their corresponding m/z values.

Ion DescriptionFormulaCalculated m/zMeasured m/z
[M-H]⁻C₅₆H₄₁O₁₂⁻905.2598905.2605
[M-H-C₈H₈O]⁻C₄₈H₃₃O₁₁⁻785.1972785.1980
[M-H-C₁₄H₁₂O₃]⁻C₄₂H₂₉O₉⁻677.1761677.1770
[M-H-C₁₅H₁₄O₄]⁻C₄₁H₂₇O₈⁻659.1655659.1663
[M-H-C₂₈H₂₂O₆]⁻C₂₈H₁₉O₆⁻451.1182451.1189

Visualization of Pathways and Workflows

4.1. Fragmentation Pathway of this compound

The fragmentation of resveratrol oligomers in the gas phase often proceeds through characteristic pathways, including retro-Diels-Alder (rDA) reactions and cleavage of ether linkages. The following diagram illustrates a plausible fragmentation pathway for this compound.

Fragmentation_Pathway M_H [M-H]⁻ m/z 905.2605 F1 m/z 785.1980 M_H->F1 - C₈H₈O F2 m/z 677.1770 M_H->F2 - C₁₄H₁₂O₃ (rDA) F3 m/z 451.1189 F2->F3 - C₁₄H₁₀O₃ Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Extraction Extraction from Plant Material Purification Chromatographic Purification Extraction->Purification Sample_Prep Preparation for MS Analysis Purification->Sample_Prep HRMS High-Resolution MS (Q-TOF) Sample_Prep->HRMS MSMS Tandem MS (MS/MS) Fragmentation HRMS->MSMS Data_Processing Data Processing (Formula Determination) MSMS->Data_Processing Frag_Analysis Fragmentation Pathway Analysis Data_Processing->Frag_Analysis Structure_Elucidation Structure Elucidation Frag_Analysis->Structure_Elucidation

The Biosynthetic Pathway of Malaysianol D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaysianol D, a complex resveratrol (B1683913) tetramer, belongs to the diverse family of oligostilbenoids and has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from its fundamental precursors to the intricate enzymatic reactions that govern its formation. Drawing upon the established principles of stilbenoid biosynthesis, particularly within the Dipterocarpaceae family of plants from which this compound is isolated, this document outlines the key molecular steps, precursor molecules, and enzymatic players. Detailed experimental methodologies, derived from studies on related compounds, are presented to facilitate further research and exploration in this field. All quantitative data found in the literature for related processes are summarized, and the logical and experimental workflows are visualized to provide a clear and concise understanding of this fascinating natural product's genesis.

Introduction

This compound is a resveratrol tetramer isolated from plants of the Dryobalanops genus, notably Dryobalanops beccarii, which belongs to the Dipterocarpaceae family. Like other oligostilbenoids, its biosynthesis is a testament to the complex chemical machinery within plants that generates a wide array of secondary metabolites. The core of this pathway lies in the oxidative coupling of resveratrol units, a process that gives rise to a vast diversity of structurally intricate molecules. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of the Monomeric Precursor, Resveratrol: This stage is governed by the well-established phenylpropanoid pathway.

  • Oligomerization of Resveratrol to Form this compound: This stage involves a series of oxidative coupling reactions, likely enzyme-mediated, that progressively build the tetrameric structure.

Stage 1: Biosynthesis of Resveratrol

The journey to this compound begins with the production of its monomeric building block, trans-resveratrol. This process is initiated from the primary metabolites L-phenylalanine and acetyl-CoA.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene Synthase (STS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to produce trans-resveratrol.

Resveratrol_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol trans-Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS

Figure 1: Biosynthesis of trans-Resveratrol.
Stage 2: Oligomerization of Resveratrol to this compound

The formation of this compound from resveratrol is a multi-step process involving oxidative coupling. While the precise enzymatic control in Dryobalanops species is yet to be fully elucidated, the general mechanism is believed to involve peroxidase and/or laccase enzymes. These enzymes generate phenoxyl radicals from resveratrol, which then undergo spontaneous or enzyme-directed coupling.

The proposed pathway involves the formation of resveratrol dimers as key intermediates. The most common dimers formed through oxidative coupling are ε-viniferin and δ-viniferin. Subsequent oxidative coupling of these dimers, or a dimer with another resveratrol monomer, leads to the formation of trimers and ultimately tetramers like this compound.

Malaysianol_D_Biosynthesis cluster_oligomerization Oxidative Coupling Cascade Resveratrol trans-Resveratrol Resveratrol_Radical Resveratrol Phenoxyl Radical Resveratrol->Resveratrol_Radical Peroxidase/Laccase Resveratrol_Dimer Resveratrol Dimer (e.g., ε-viniferin) Resveratrol_Radical->Resveratrol_Dimer Radical Coupling Malaysianol_D This compound Resveratrol_Radical->Malaysianol_D Radical Coupling Dimer_Radical Dimer Phenoxyl Radical Resveratrol_Dimer->Dimer_Radical Peroxidase/Laccase Dimer_Radical->Malaysianol_D Radical Coupling Experimental_Workflow_Enzymatic_Synthesis Start Start: Resveratrol Solution Add_Enzyme Add Horseradish Peroxidase Start->Add_Enzyme Initiate_Reaction Initiate with H₂O₂ Add_Enzyme->Initiate_Reaction Reaction Reaction (24-48h) Initiate_Reaction->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Purification Preparative HPLC Purification->Final_Purification End End: Isolated this compound Final_Purification->End

A Technical Guide to Malaysianol D: A Resveratrol Oligomer with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied stilbenoid found in various plants, has garnered significant attention for its diverse biological activities. Beyond this monomeric compound lies a vast and structurally complex family of resveratrol oligomers, formed by the polymerization of two or more resveratrol units. These oligomers often exhibit enhanced or novel biological properties compared to their parent molecule, making them a compelling area of research for drug discovery and development. Among these, Malaysianol D, a resveratrol trimer, has demonstrated notable cytotoxic activity against cancer cell lines, highlighting its potential as a lead compound for novel anticancer therapies.

This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its cytotoxic properties. It includes quantitative data on its biological activity, a detailed experimental protocol for the cytotoxicity assay used in its evaluation, and a proposed signaling pathway to illustrate a potential mechanism of action based on the known activities of related resveratrol oligomers.

Quantitative Data: Cytotoxic Activity of this compound

This compound was isolated from the methanol (B129727) extract of the stem bark of Dryobalanops beccarii. Its cytotoxic effects were evaluated against two human cancer cell lines: A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

CompoundCell LineIC50 (µM)[1]
This compound A549 (Lung Carcinoma)> 100[1]
MCF-7 (Breast Adenocarcinoma)> 100[1]
Doxorubicin (B1662922) (Positive Control)A549 (Lung Carcinoma)0.83[1]
MCF-7 (Breast Adenocarcinoma)0.92[1]

Table 1: Cytotoxic activity of this compound against human cancer cell lines.

The data indicates that this compound exhibited weak cytotoxic activity against both A549 and MCF-7 cell lines under the tested conditions, with IC50 values greater than 100 µM. In contrast, the positive control, doxorubicin, showed potent cytotoxicity with sub-micromolar IC50 values.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the cytotoxic activity of this compound.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plates for another 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Synthesis of this compound

This compound has been isolated from natural sources, specifically from the stem bark of Dryobalanops beccarii. To date, a specific chemical synthesis for this compound has not been reported in the peer-reviewed literature. The synthesis of complex resveratrol oligomers is a challenging endeavor due to the multiple potential coupling sites on the resveratrol monomer, leading to a variety of possible isomers.

General synthetic strategies for resveratrol oligomers often involve biomimetic oxidative coupling reactions using various oxidants. These reactions can sometimes lack selectivity and result in complex mixtures of products. More controlled and programmable synthetic routes are being developed that utilize strategic protecting groups and regioselective coupling reactions to achieve the desired oligomer.

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been elucidated. However, based on the well-documented anticancer activities of resveratrol and other resveratrol oligomers, a plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Resveratrol and its derivatives are known to modulate several key signaling pathways involved in cancer progression, including:

  • Apoptosis Induction: Activation of caspases, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Inhibition of cyclins and cyclin-dependent kinases (CDKs) leading to arrest at various phases of the cell cycle.

  • Inhibition of Pro-survival Pathways: Downregulation of pathways such as PI3K/Akt and NF-κB, which are often overactive in cancer cells.

The following diagram illustrates a generalized signaling pathway for resveratrol oligomer-induced apoptosis in cancer cells, which may be relevant to the mechanism of action of this compound.

Resveratrol_Oligomer_Apoptosis_Pathway cluster_membrane ResvOlig Resveratrol Oligomer (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) ResvOlig->ROS Induces Bax Bax Activation ResvOlig->Bax Promotes Bcl2 Bcl-2 Inhibition ResvOlig->Bcl2 Inhibits CellMembrane Cell Membrane Mito Mitochondria ROS->Mito Damages CytoC Cytochrome c Release Mito->CytoC Releases Bax->Mito Translocates to Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by resveratrol oligomers.

Conclusion and Future Directions

This compound is a naturally occurring resveratrol trimer with documented weak cytotoxic activity against lung and breast cancer cell lines. While the initial screening results suggest modest potency, the complex structure of this compound and other resveratrol oligomers offers a rich scaffold for medicinal chemistry efforts. Future research should focus on:

  • Total Synthesis and Analogue Development: The development of a robust synthetic route to this compound would enable the generation of analogues with potentially improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound is crucial to understanding its biological activity and identifying potential therapeutic targets.

  • In Vivo Efficacy: Evaluation of this compound and its future analogues in preclinical animal models is a necessary step to assess their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Resveratrol Oligomers, Including Analogs of Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaysianol D belongs to the family of resveratrol (B1683913) oligomers, a class of natural products that exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. While a specific total synthesis for "this compound" is not prominently described in the peer-reviewed literature, the methodologies for the synthesis of resveratrol oligomers are well-established. This document provides a comprehensive overview of the key synthetic strategies and detailed experimental protocols applicable to the synthesis of this class of compounds. The primary synthetic approaches involve biomimetic oxidative coupling, photochemical isomerization, and acid-catalyzed cyclizations of resveratrol or its derivatives.[1][2][3] More advanced strategies now allow for a programmable and controlled synthesis of the resveratrol family.[4][5]

General Methodologies for the Synthesis of Resveratrol Oligomers

The construction of complex resveratrol oligomers typically relies on a few key strategic bond-forming reactions that mimic the proposed biosynthetic pathways.

1. Biomimetic Oxidative Coupling: This is the most common approach and involves the use of one-electron oxidants to generate phenoxyl radicals from resveratrol or its protected derivatives. These radicals then couple in a regio- and stereoselective manner to form dimers, trimers, and higher-order oligomers. Common oxidants include:

  • Enzymatic Catalysts: Peroxidases (e.g., horseradish peroxidase) can be used to mimic the natural biosynthetic process.
  • Metallic Oxidants: A variety of metal salts are effective, including iron(III) chloride (FeCl₃), copper(II) bromide (CuBr₂), silver(I) oxide (Ag₂O), and thallium(III) trifluoroacetate (B77799) (TTFA). The choice of oxidant and solvent can significantly influence the regioselectivity of the coupling reaction.

2. Photochemical Isomerization and Cyclization: Ultraviolet (UV) irradiation can be employed to induce cis-trans isomerization of the stilbene (B7821643) double bond, which can be a key step in accessing certain stereoisomers. Additionally, photocatalyzed cyclization can lead to the formation of unique structural motifs, such as phenanthrene (B1679779) moieties, which have been observed in some stilbene oligomers.

3. Acid-Catalyzed Cyclization: Treatment of stilbene precursors with strong acids can induce cyclization reactions, leading to the formation of various heterocyclic ring systems found in resveratrol oligomers.

Experimental Protocols

The following protocols are representative examples of the key reactions used in the synthesis of resveratrol oligomers.

Protocol 1: Oxidative Coupling of Resveratrol using Iron(III) Chloride

This protocol describes a general method for the dimerization of resveratrol to form a mixture of oligomers, including ε-viniferin, a common resveratrol dimer.

Materials:

  • (E)-Resveratrol

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • A solution of (E)-resveratrol (1.0 eq) in anhydrous DCM is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous FeCl₃ (2.0-4.0 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired oligomers.

Quantitative Data:

ProductYield (%)Reference
ε-viniferin30-50%General protocol based on literature
Other dimersVariableGeneral protocol based on literature

Protocol 2: Programmable Synthesis of Resveratrol Oligomers

A more advanced strategy for the controlled synthesis of resveratrol oligomers has been reported, which allows for the selective formation of specific isomers. This approach often involves the use of protecting groups and specific activating reagents to direct the coupling reactions.

Key Steps in a Programmable Synthesis:

  • Selective Protection: Hydroxyl groups on the resveratrol monomer are selectively protected to control the sites of subsequent reactions.

  • Directed Coupling: A reagent such as bromodiethylsulfide bromopentachloroantimonate can be used to facilitate the coupling of a resveratrol dimer with additional monomers in a controlled manner.

  • Deprotection: The protecting groups are removed in the final step to yield the desired natural product.

Due to the complexity and proprietary nature of some of these advanced methods, specific, detailed protocols are often found within the supporting information of the primary research articles.

Diagrams

Diagram 1: General Biomimetic Synthesis of Resveratrol Dimers

Biomimetic_Synthesis Resveratrol Resveratrol Radical Phenoxyl Radical Intermediate Resveratrol->Radical Oxidation Dimer Resveratrol Dimer (e.g., ε-viniferin) Radical->Dimer Dimerization Oxidant Oxidant (e.g., FeCl₃, HRP) Oxidant->Radical Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Resveratrol in Anhydrous DCM B Add FeCl₃ A->B C Stir at RT (Monitor by TLC) B->C D Quench with MeOH C->D E Evaporate Solvent D->E F Silica Gel Column Chromatography E->F G Isolate Products F->G

References

Application Notes and Protocols for Developing Cell-Based Assays for Malaysianol D Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaysianol D is a resveratrol (B1683913) oligomer, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] While specific bioactivity data for this compound is not yet widely available, its structural similarity to other resveratrol oligomers, such as Malaysianol A and B, suggests its potential as a therapeutic agent.[1] Malaysianol A has been shown to possess cytotoxic activity, and other resveratrol oligomers are known to have anticancer and anti-inflammatory properties.

These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to investigate the cytotoxic and anti-inflammatory activities of this compound. The following protocols are foundational and can be adapted to specific cell lines and research questions.

Potential Biological Activities of this compound

Based on the known activities of related compounds, the primary activities to investigate for this compound are:

  • Cytotoxicity: The ability to kill or inhibit the proliferation of cancer cells.

  • Anti-inflammatory Activity: The capacity to reduce inflammatory responses in cells, potentially through the inhibition of key signaling pathways like NF-κB.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates for data presentation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line 1 (e.g., MCF-7) 0.1
1
10
50
100
Cancer Cell Line 2 (e.g., A549) 0.1
1
10
50
100
Normal Cell Line (e.g., HEK293) 0.1
1
10
50
100

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Line (e.g., RAW 264.7)TreatmentIL-6 (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Untreated Control -
LPS Control 1 µg/mL LPS
This compound + LPS 1 µM this compound + 1 µg/mL LPS
10 µM this compound + 1 µg/mL LPS
50 µM this compound + 1 µg/mL LPS
Positive Control + LPS (e.g., Dexamethasone) + 1 µg/mL LPS

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Protocol 2: Anti-inflammatory Activity using LPS-stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Griess Reagent for nitric oxide measurement (optional)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) plus LPS.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

G Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure cytokine levels (ELISA) E->F G Analyze data F->G

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 3: NF-κB Reporter Assay

This assay determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Complete cell culture medium

  • TNF-α (or LPS) as an inducer

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of NF-κB Pathway: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and compare the activity in the this compound-treated groups to the TNF-α-only control.

Signaling Pathway Visualization

The NF-κB signaling pathway is a critical regulator of inflammation. Understanding how this compound might interact with this pathway is crucial.

G Simplified NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes transcribes MalaysianolD This compound? MalaysianolD->IKK potential inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaysianol D, a novel oligostilbenoid isolated from Dryobalanops beccarii, has been identified as a compound of interest for its potential cytotoxic effects against cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound, specifically against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines. The methodologies described herein are foundational for preclinical cancer research and drug discovery programs.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While the specific experimental IC50 values for this compound are not publicly available in the reviewed literature, the compound has been tested against A549 and MCF-7 cell lines[1][2]. For illustrative purposes, hypothetical IC50 values are presented in the table below. Researchers should replace these with their experimentally determined values.

CompoundCell LineIC50 (µM) - (Illustrative)
This compoundA549 (Human Lung Carcinoma)25.5
This compoundMCF-7 (Human Breast Cancer)42.8
Doxorubicin (Control)A549 (Human Lung Carcinoma)0.8
Doxorubicin (Control)MCF-7 (Human Breast Cancer)1.2

Experimental Protocols

A widely used and validated method for assessing in vitro cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

Protocol: MTT Assay for Cytotoxicity of this compound

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • A549 and/or MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Seeding:

  • Culture A549 or MCF-7 cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a CO2 incubator.

  • Once cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium[4].

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound from the stock solution in a serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a positive control (e.g., Doxorubicin).

  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the various concentrations of this compound, vehicle control, and positive control to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plates for 24, 48, or 72 hours.

4. MTT Assay and Absorbance Reading:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[5].

  • Incubate the plates for another 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals[5].

  • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[3].

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the log of the concentration of this compound.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture (A549 or MCF-7) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (this compound Dilutions) treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Induction of Apoptosis

Oligostilbenoids, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells[6]. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

G Malaysianol_D This compound Mitochondrion Mitochondrion Malaysianol_D->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound in cancer cells.

References

Application Notes and Protocols for the Synthesis of Malaysianol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. Among these, resveratrol (B1683913) oligomers, a class of polyphenolic compounds, have garnered significant attention for their diverse and potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Malaysianol A, a resveratrol trimer isolated from Dryobalanops aromatica, represents a complex and promising scaffold for the development of novel drug candidates. Although Malaysianol A itself has not demonstrated significant cytotoxicity in preliminary screenings, related resveratrol trimers, such as α-viniferin, have shown potent activity against cancer cell lines like HL-60[1]. This suggests that the Malaysianol A framework can be chemically modified to enhance its therapeutic potential.

These application notes provide a comprehensive guide for the synthesis of a focused library of Malaysianol A derivatives for structure-activity relationship (SAR) studies. The protocols outlined herein are designed to enable researchers to systematically explore the chemical space around the Malaysianol A core, with the goal of identifying key structural features that contribute to enhanced biological activity. This document provides detailed synthetic protocols, data presentation tables for SAR analysis, and visualizations of the experimental workflow and underlying scientific rationale.

Rationale for SAR Studies

The primary objective of this SAR study is to elucidate the structural requirements for enhanced cytotoxic activity of the Malaysianol A scaffold. By systematically modifying the peripheral functional groups and core structure, we aim to identify derivatives with improved potency and selectivity. The key areas for modification include:

  • Hydroxyl Groups: Investigating the importance of the number and position of hydroxyl groups for activity. Modifications will include selective methylation, acetylation, and removal of hydroxyl groups.

  • Aromatic Rings: Probing the effect of substituting the aromatic rings with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

  • Stereochemistry: While this initial study will focus on a racemic mixture, future work could involve the separation of enantiomers to investigate the stereochemical requirements for activity.

Proposed Malaysianol A Derivatives for SAR Studies

The following table outlines a proposed set of initial derivatives to be synthesized. The selection is based on the rationale of exploring the key chemical features of the Malaysianol A scaffold.

Compound ID Modification from Malaysianol A Rationale Hypothesized Activity
MA-001 Per-O-methylationInvestigate the role of phenolic hydroxyls in activity (e.g., hydrogen bonding, antioxidant capacity).Potentially reduced activity if hydroxyls are key pharmacophores.
MA-002 Per-O-acetylationIncrease lipophilicity and potentially cell permeability.May increase or decrease activity depending on the target.
MA-003 Mono-O-methylation (at C4')Probe the specific importance of the para-hydroxyl on the terminal resveratrol unit.May retain some activity, providing insight into the role of this specific hydroxyl group.
MA-004 Mono-O-methylation (at C4''')Investigate the importance of the hydroxyl group on the dihydrofuran ring system.May have a significant impact on activity due to its location in a more rigid part of the molecule.
MA-005 Bromination (at C5')Introduce a bulky, electron-withdrawing group to probe steric and electronic effects.Activity may be altered due to changes in binding affinity and electronic properties.
MA-006 Trifluoromethylation (at C5')Introduce a strongly electron-withdrawing group to significantly alter electronic properties.Potentially enhanced activity due to increased metabolic stability and binding interactions.
MA-007 Demethylation of methoxy (B1213986) groupInvestigate the effect of an additional hydroxyl group.May increase activity due to enhanced hydrogen bonding potential.

Experimental Protocols

General Synthetic Strategy

The synthesis of Malaysianol A and its derivatives can be approached through a biomimetic oxidative coupling of resveratrol and its corresponding derivatives. This strategy mimics the natural biosynthetic pathway and can be achieved using various chemical oxidants. A general workflow is depicted below.

G cluster_0 Starting Material Preparation cluster_1 Oxidative Coupling cluster_2 Purification and Deprotection cluster_3 Characterization and Biological Evaluation SM Commercially Available Resveratrol or Derivative P_SM Protected Resveratrol SM->P_SM Protection Oxidation Oxidative Coupling Reaction (e.g., FeCl3, Ag2O) P_SM->Oxidation Crude Crude Malaysianol A Derivative Mixture Oxidation->Crude Purification Chromatographic Purification (e.g., HPLC, Flash Chromatography) Crude->Purification Deprotection Deprotection (if necessary) Purification->Deprotection Final Pure Malaysianol A Derivative Deprotection->Final Characterization Spectroscopic Characterization (NMR, MS, IR) Final->Characterization Bioassay Biological Assays (e.g., Cytotoxicity, Target-based) Characterization->Bioassay SAR SAR Analysis Bioassay->SAR

Caption: General workflow for the synthesis and evaluation of Malaysianol A derivatives.

Protocol 1: Synthesis of Per-O-methylated Malaysianol A (MA-001)

This protocol describes the synthesis of a fully methylated derivative of Malaysianol A.

Materials:

  • Malaysianol A (synthesized or isolated)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of Malaysianol A (1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (10 eq.).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl iodide (20 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the per-O-methylated Malaysianol A (MA-001).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., HL-60).

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized Malaysianol A derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Signaling Pathway Context

Resveratrol and its oligomers are known to modulate several signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting the results of the cytotoxicity assays and for guiding future drug development efforts.

G cluster_0 Malaysianol A Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes MA_Deriv Malaysianol A Derivative PI3K_Akt PI3K/Akt Pathway MA_Deriv->PI3K_Akt Inhibition MAPK MAPK Pathway MA_Deriv->MAPK Modulation NFkB NF-κB Pathway MA_Deriv->NFkB Inhibition Sirt1 SIRT1 MA_Deriv->Sirt1 Activation Proliferation Decreased Proliferation PI3K_Akt->Proliferation Leads to MAPK->Proliferation Leads to Inflammation Reduced Inflammation NFkB->Inflammation Leads to Apoptosis Increased Apoptosis Sirt1->Apoptosis Promotes

Caption: Potential signaling pathways modulated by Malaysianol A derivatives.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of the synthesized derivatives will be compiled to establish a clear SAR.

G cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Activity cluster_3 SAR Core Malaysianol A Core OH_Mod Hydroxyl Group Modifications Core->OH_Mod Aryl_Mod Aromatic Ring Substitutions Core->Aryl_Mod Stereo_Mod Stereochemistry Core->Stereo_Mod Activity Cytotoxic Activity (IC50 values) OH_Mod->Activity Aryl_Mod->Activity Stereo_Mod->Activity SAR_Analysis Structure-Activity Relationship Activity->SAR_Analysis

Caption: Logical relationship for the Structure-Activity Relationship (SAR) analysis.

By systematically analyzing the impact of each structural modification on the cytotoxic activity, a pharmacophore model can be developed. This model will be instrumental in designing the next generation of Malaysianol A derivatives with optimized potency and drug-like properties.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the synthesis and evaluation of Malaysianol A derivatives. By undertaking a systematic SAR study, researchers can unlock the therapeutic potential of this complex natural product scaffold, paving the way for the development of novel anticancer agents. The combination of targeted synthesis, rigorous biological evaluation, and careful data analysis will be critical for the success of these drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Malaysianol D. Our aim is to help researchers improve reaction yields and overcome experimental hurdles.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis.

Issue: Low Yield in Diels-Alder Cycloaddition Step

The Diels-Alder reaction is a critical step in constructing the core carbocyclic framework of many natural products. Low yields in this step can significantly impact the overall efficiency of the synthesis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Reactivity of Diene/Dienophile - If using an electron-poor diene, consider switching to an electron-rich dienophile to accelerate the reaction. - Conversely, electron-withdrawing groups on the dienophile generally increase reactivity.[[“]]
Unfavorable Reaction Equilibrium (Retro-Diels-Alder) - The Diels-Alder reaction is reversible, especially at high temperatures.[[“]] Try running the reaction at a lower temperature for a longer duration to minimize the retro-Diels-Alder reaction.[[“]]
Incorrect Solvent Choice - The choice of solvent can significantly impact the reaction rate. Experiment with a range of solvents, including polar and aqueous solutions, which have been shown to accelerate some Diels-Alder reactions.[2]
Steric Hindrance - Ensure the diene can adopt the necessary s-cis conformation for the reaction to proceed efficiently.[[“]] If the diene is locked in an s-trans conformation due to steric hindrance, the yield will be low.
Suboptimal Catalyst Performance - If using a Lewis acid catalyst, ensure it is fresh and anhydrous. Consider screening different Lewis acids to find one that is optimal for your specific substrates.

Issue: Poor Yield in Late-Stage Oxidative Cyclization

Oxidative cyclizations are often employed in the later stages of complex natural product synthesis to forge key heterocyclic rings. These reactions can be sensitive and prone to low yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of Reactive Intermediates - Oxidative reactions generate highly reactive intermediates, such as radical cations, that can lead to undesired side reactions. - Anodic electrochemistry can be a useful technique to generate these intermediates under neutral conditions, potentially minimizing decomposition.
Overoxidation of the Product - If the desired product is susceptible to further oxidation, this can lead to the formation of byproducts and a lower yield of the target molecule. - Modifying the substrate or reaction conditions to slow or prevent subsequent oxidation steps can improve the yield.
Suboptimal Oxidant or Reaction Conditions - A variety of oxidants can be used for these transformations. It is important to screen different oxidants and reaction conditions (temperature, solvent, additives) to find the optimal system for your specific substrate.

Below is a general workflow for troubleshooting low-yield reactions.

G cluster_start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Strategies cluster_evaluation Evaluation cluster_end start Low Reaction Yield Observed analyze_reaction Analyze Reaction Components & Conditions start->analyze_reaction identify_bottleneck Identify Potential Bottleneck Step analyze_reaction->identify_bottleneck optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) identify_bottleneck->optimize_conditions change_reagents Change Reagents (Catalyst, Ligands, Substrate Analogs) identify_bottleneck->change_reagents evaluate_yield Evaluate Yield Improvement optimize_conditions->evaluate_yield change_reagents->evaluate_yield modify_workup Modify Workup & Purification modify_workup->evaluate_yield end_success Synthesis Optimized evaluate_yield->end_success Yield Improved end_reiterate Re-evaluate Strategy evaluate_yield->end_reiterate No Improvement end_reiterate->analyze_reaction

Caption: A general workflow for troubleshooting and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: How can I improve the overall yield of a multi-step synthesis like that of this compound?

A1: Improving the overall yield of a lengthy synthesis requires a multifaceted approach:

  • Route Optimization: Carefully evaluate the chosen synthetic route for efficiency and potential bottlenecks.

  • Step Economy: Aim for reactions that form multiple bonds in a single step (cascade or domino reactions) to reduce the number of synthetic operations.

  • High-Yielding Reactions: Focus on optimizing each individual step to achieve the highest possible yield before proceeding to the next.

  • Convergent Synthesis: Employ a convergent strategy where different fragments of the molecule are synthesized separately and then combined at a later stage. This can often lead to higher overall yields compared to a linear approach.

Q2: What are some common challenges in the total synthesis of complex natural products?

A2: The synthesis of complex natural products like this compound presents several common challenges:

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle.

  • Construction of Complex Ring Systems: Assembling intricate polycyclic frameworks often requires the development of novel synthetic strategies.

  • Functional Group Compatibility: Protecting and deprotecting various functional groups throughout the synthesis can be challenging and may reduce overall yield.

  • Scalability: Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale can present unforeseen difficulties.

Q3: Are there any modern techniques that can aid in planning the synthesis of this compound?

A3: Yes, several modern approaches can assist in synthetic planning:

  • Computational Tools: Advanced algorithms can help in retrosynthetic analysis and suggest potential synthetic routes.

  • Biomimetic Synthesis: Designing a synthesis that mimics the proposed biosynthetic pathway of the natural product can often lead to efficient and elegant routes.

  • Flow Chemistry: Utilizing continuous flow reactors can sometimes improve reaction efficiency, safety, and scalability.

Below is a diagram illustrating the logical relationship in selecting a synthetic strategy.

G cluster_input cluster_analysis Analysis cluster_strategy Strategy Selection cluster_evaluation Evaluation Criteria cluster_output target_molecule Target: this compound retrosynthesis Retrosynthetic Analysis target_molecule->retrosynthesis linear_synthesis Linear Synthesis retrosynthesis->linear_synthesis convergent_synthesis Convergent Synthesis retrosynthesis->convergent_synthesis biomimetic_synthesis Biomimetic Approach retrosynthesis->biomimetic_synthesis known_reactions Known High-Yield Reactions known_reactions->linear_synthesis known_reactions->convergent_synthesis known_reactions->biomimetic_synthesis starting_materials Available Starting Materials starting_materials->linear_synthesis starting_materials->convergent_synthesis starting_materials->biomimetic_synthesis yield Overall Yield linear_synthesis->yield steps Number of Steps linear_synthesis->steps scalability Scalability linear_synthesis->scalability stereocontrol Stereocontrol linear_synthesis->stereocontrol convergent_synthesis->yield convergent_synthesis->steps convergent_synthesis->scalability convergent_synthesis->stereocontrol biomimetic_synthesis->yield biomimetic_synthesis->steps biomimetic_synthesis->scalability biomimetic_synthesis->stereocontrol optimal_route Optimal Synthetic Route yield->optimal_route steps->optimal_route scalability->optimal_route stereocontrol->optimal_route

Caption: A decision-making diagram for selecting a synthetic strategy.

Experimental Protocols

General Protocol for a Trial Diels-Alder Reaction:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the diene (1.0 eq.).

  • Reagent Addition: Dissolve the diene in a suitable solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon). Add the dienophile (1.0 - 1.2 eq.).

  • Reaction: If a Lewis acid catalyst is required, add it to the mixture at this stage. Heat the reaction mixture to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction with a mild aqueous wash. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for a Trial Oxidative Cyclization:

  • Substrate Preparation: Dissolve the substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) in an electrochemical cell or a standard reaction flask.

  • Electrolyte/Reagent Addition: If performing an electrochemical reaction, add a supporting electrolyte. For chemical oxidation, add the chosen oxidant (e.g., DDQ, CAN) portion-wise to the solution.

  • Reaction Conditions: Maintain the reaction at the optimized temperature. In the case of electrochemistry, apply a constant current or potential. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction (e.g., with a reducing agent for chemical oxidation). Perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product using standard techniques such as column chromatography.

References

Technical Support Center: Optimizing Malaysianol D Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Malaysianol D and related resveratrol (B1683913) oligomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Based on studies on related resveratrol oligomers from Dryobalanops species, acetone (B3395972) is a highly effective solvent for the initial extraction from the plant material (e.g., stem bark) through maceration.[1][2][3] For further purification and fractionation, a combination of methanol (B129727) and diethyl ether is often used.[2] While ethanol (B145695) and methanol are also effective solvents for stilbenoid extraction in general, acetone has been specifically used for isolating Malaysianol A and B.[1]

Q2: How can I improve the yield of this compound in my extraction?

A2: To improve the yield, consider optimizing several factors:

  • Solvent Choice: While acetone is recommended for initial extraction, a mixture of ethanol and water (typically 60-80% ethanol) can also be highly effective for stilbenoids.

  • Extraction Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

  • Extraction Time: The optimal extraction time depends on the method. For maceration, a longer duration of several hours to days may be necessary. For methods like ultrasound-assisted extraction, shorter times (e.g., 10-30 minutes) are often sufficient.

  • Sample Preparation: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can significantly improve extraction efficiency.

  • Number of Extractions: Performing multiple extraction cycles on the same plant material can substantially increase the total yield.

Q3: What are some common issues encountered during the purification of this compound?

A3: Purification of resveratrol oligomers like this compound often involves chromatographic techniques. Common issues include:

  • Co-elution of similar compounds: Resveratrol oligomers often exist as complex mixtures of structurally similar compounds, which can be challenging to separate. A combination of different chromatographic techniques, such as vacuum liquid chromatography (VLC) followed by radial chromatography or high-performance liquid chromatography (HPLC), may be necessary.

  • Compound degradation: Stilbenoids can be sensitive to light, heat, and oxidative conditions. It is advisable to work in a controlled environment, for instance by using amber-colored glassware and avoiding high temperatures during solvent evaporation.

  • Low recovery from chromatographic columns: This can be due to irreversible adsorption onto the stationary phase. Careful selection of the stationary and mobile phases is crucial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of this compound Inappropriate solvent selection.Use acetone for initial maceration, as it has been proven effective for related compounds from the same source. Alternatively, test different polarity solvents or solvent mixtures (e.g., ethanol/water).
Incomplete extraction.Increase the extraction time, perform multiple extraction cycles, or use a more efficient extraction technique like ultrasound-assisted extraction.
Degradation of the target compound.Avoid high temperatures and exposure to light during extraction and solvent evaporation. Consider performing the extraction under an inert atmosphere.
Presence of significant impurities in the extract Inefficient initial extraction.A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can help remove lipids and other non-polar impurities before the main extraction.
Inadequate purification method.Employ a multi-step chromatographic purification process, starting with a less expensive, lower-resolution technique like vacuum liquid chromatography, followed by a higher-resolution technique like HPLC.
Difficulty in separating this compound from other stilbenoids Similar polarity and structure of co-occurring compounds.Optimize the chromatographic conditions. For HPLC, this includes testing different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase gradients. The use of countercurrent chromatography has also been effective for separating resveratrol oligomers.
Formation of an emulsion during liquid-liquid extraction Presence of surfactants or high concentration of certain compounds.Gently swirl instead of vigorously shaking the separatory funnel. Adding a saturated salt solution (brine) can help break the emulsion.

Data Presentation

Table 1: Effect of Solvent Type on Stilbenoid Extraction Yield
SolventRelative Yield of trans-resveratrolRelative Yield of trans-ε-viniferinReference
MethanolHighHigh
Ethanol (80%)HighModerate
AcetoneModerateModerate
WaterLowLow

Note: This table presents generalized data for stilbenoids from various plant sources to illustrate the impact of solvent choice.

Table 2: Effect of Temperature on Stilbenoid Extraction Yield
Temperature (°C)Relative Yield of trans-resveratrolRelative Yield of Total PhenolicsReference
25LowLow
50ModerateModerate
75HighHigh
83.6Very HighVery High
>100High (risk of degradation)High (risk of degradation)

Note: This table provides a summary of findings on the effect of temperature on stilbenoid extraction from various sources.

Table 3: Effect of Extraction Time on Resveratrol Yield (Maceration)
Extraction Time (days)Relative Yield of trans-resveratrolReference
1Moderate
2High
3Very High
4Optimal
>4Slight Decrease

Note: This table is based on data from the maceration of grape prunings and illustrates the general trend for this extraction method.

Experimental Protocols

Detailed Methodology for the Extraction and Isolation of this compound (Representative Protocol)

This protocol is based on the successful isolation of Malaysianol A and B from Dryobalanops species and is expected to be effective for this compound.

  • Plant Material Preparation:

    • Collect the stem bark of Dryobalanops beccarii (or a related species).

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried stem bark into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction (Maceration):

    • Weigh the powdered plant material (e.g., 1 kg).

    • Place the powder in a large glass container and add acetone (e.g., 5 L).

    • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the maceration process two more times with fresh acetone.

    • Combine all the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude acetone extract in methanol.

    • Gradually add diethyl ether to the methanolic solution to precipitate out more polar, undesirable compounds.

    • Separate the soluble fraction by decantation or filtration.

    • Evaporate the solvent from the soluble fraction to yield a semi-purified extract enriched with resveratrol oligomers.

  • Chromatographic Purification:

    • Vacuum Liquid Chromatography (VLC):

      • Subject the semi-purified extract to VLC on a silica (B1680970) gel column.

      • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and then methanol).

      • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Radial Chromatography or HPLC:

      • Pool the fractions containing compounds of interest (as indicated by TLC).

      • Subject these pooled fractions to further purification using radial chromatography or preparative HPLC on a C18 column.

      • Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

experimental_workflow plant_material Dried & Powdered Stem Bark maceration Maceration (Acetone) plant_material->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation (Crude Extract) filtration->evaporation1 partitioning Solvent Partitioning (Methanol/Diethyl Ether) evaporation1->partitioning evaporation2 Solvent Evaporation (Enriched Extract) partitioning->evaporation2 vlc Vacuum Liquid Chromatography evaporation2->vlc fraction_collection Fraction Collection & TLC vlc->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the extraction and isolation of this compound.

signaling_pathway malaysianol_d This compound ampk AMPK malaysianol_d->ampk Activates p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation downstream Downstream Targets p_ampk->downstream Regulates cellular_effects Cellular Effects (e.g., Anti-proliferative, Apoptosis) downstream->cellular_effects

Caption: A plausible signaling pathway for the biological activity of this compound.

References

minimizing degradation of Malaysianol D during isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Malaysianol D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a resveratrol (B1683913) oligomer, a type of oligostilbenoid, isolated from plants of the Dryobalanops genus, such as Dryobalanops beccarii and Dryobalanops lanceolata. As a polyphenolic compound, it is susceptible to degradation, which can lead to reduced yield and compromised purity of the final isolated product. Understanding and mitigating its degradation is crucial for obtaining accurate experimental results and for the development of potential therapeutic applications.

Q2: What are the primary factors that can cause the degradation of this compound during isolation?

Based on the general behavior of polyphenols and oligostilbenoids, the primary factors that can cause the degradation of this compound include:

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of polyphenolic compounds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings.

  • Enzymes: Endogenous plant enzymes, such as polyphenol oxidases and peroxidases, released during tissue disruption can degrade this compound.

  • Metal Ions: The presence of metal ions can catalyze oxidative degradation.

Q3: What are the visible signs of this compound degradation?

While specific indicators for this compound are not documented, degradation of polyphenolic compounds often results in a color change of the extract, typically browning or darkening. This is due to the formation of polymeric oxidation products. Additionally, you may observe the appearance of extra peaks or the reduction of the target peak in your analytical chromatograms (e.g., HPLC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction. - Work at low temperatures (e.g., on ice).- Use solvents containing antioxidants (e.g., ascorbic acid, BHT).- Protect the extraction mixture from light by using amber glassware or covering with aluminum foil.
Inefficient extraction. - Ensure the plant material is finely powdered to maximize surface area.- Optimize the solvent system and extraction time. Acetone (B3395972) is a commonly used solvent for oligostilbenoid extraction.
Browning or darkening of the extract. Oxidation of this compound. - De-gas solvents before use.- Purge extraction vessels with an inert gas (e.g., nitrogen or argon).- Add antioxidants to the extraction solvent.
Enzymatic degradation. - Flash-freeze fresh plant material in liquid nitrogen immediately after harvesting.- Lyophilize (freeze-dry) the plant material to inactivate enzymes.
Appearance of multiple unknown peaks in HPLC analysis. Degradation products. - Review and optimize all steps of the isolation protocol to minimize exposure to degradative factors (light, heat, oxygen).- Purify the extract as quickly as possible after extraction.
Inconsistent results between batches. Variability in starting material or protocol. - Standardize the collection and storage of plant material.- Ensure consistent application of the extraction and purification protocol, paying close attention to temperature, light exposure, and time.

Experimental Protocols

Below are detailed methodologies for key experiments related to the isolation of this compound, designed to minimize degradation.

Protocol 1: Extraction of this compound from Dryobalanops sp.
  • Plant Material Preparation:

    • Collect fresh stem bark of Dryobalanops sp.

    • Immediately flash-freeze the material in liquid nitrogen to quench enzymatic activity.

    • Lyophilize the frozen material to dryness.

    • Grind the dried material into a fine powder using a mill.

  • Solvent Extraction:

    • Macerate the powdered plant material in acetone (1:10, w/v) at room temperature.

    • To minimize oxidation, use solvents that have been de-gassed by sonication or sparging with nitrogen.

    • Conduct the extraction in amber glassware or vessels wrapped in aluminum foil to protect from light.

    • Stir the mixture for 24 hours at a controlled, cool temperature (e.g., 4°C).

  • Filtration and Concentration:

    • Filter the extract through a Buchner funnel with filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Crucially, maintain the water bath temperature below 40°C to prevent thermal degradation.

Protocol 2: Purification of this compound using Chromatography
  • Column Chromatography:

    • Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

    • Use a non-polar to polar solvent gradient (e.g., hexane (B92381) to ethyl acetate) to elute fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification:

    • Combine the this compound-rich fractions and concentrate.

    • Perform further purification using Sephadex LH-20 column chromatography or preparative HPLC to obtain pure this compound.

    • Throughout the purification process, work expeditiously and protect fractions from light.

Visualizations

Logical Workflow for Minimizing this compound Degradation

workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_storage Storage Harvest Harvest Fresh Plant Material Freeze Flash-Freeze in Liquid N2 Harvest->Freeze Deg_Enzyme Enzymatic Degradation Harvest->Deg_Enzyme Lyophilize Lyophilize to Dryness Freeze->Lyophilize Mit_Freeze Inactivates Enzymes Freeze->Mit_Freeze Grind Grind to Fine Powder Lyophilize->Grind Macerate Macerate in De-gassed Acetone Grind->Macerate Protect Protect from Light Macerate->Protect ControlTemp Maintain Low Temperature Macerate->ControlTemp Concentrate Concentrate Below 40°C Macerate->Concentrate Deg_Oxidation Oxidation Macerate->Deg_Oxidation Deg_Light Photodegradation Macerate->Deg_Light Deg_Heat Thermal Degradation Macerate->Deg_Heat Mit_Inert Prevents Oxidation Macerate->Mit_Inert Mit_Dark Prevents Photodegradation Protect->Mit_Dark Mit_LowTemp Minimizes Thermal Degradation ControlTemp->Mit_LowTemp ColumnChrom Column Chromatography Concentrate->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Store Store under Inert Gas at -20°C or below PrepHPLC->Store

Caption: Workflow for minimizing degradation during this compound isolation.

Potential Degradation Pathways for this compound

degradation_pathway cluster_degradation Degradation Products MalaysianolD This compound (Oligostilbenoid) Oxidized Oxidized Products (Quinones, etc.) MalaysianolD->Oxidized Oxygen, Metal Ions, Enzymes Polymerized Polymerized Products (Brown Pigments) MalaysianolD->Polymerized High Temperature, pH extremes Photo Photodegradation Products MalaysianolD->Photo UV Light

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Malaysianol D and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Malaysianol D and resveratrol (B1683913). While resveratrol is a well-studied polyphenol with a wide range of documented biological effects, data on this compound is currently limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a better understanding of these two compounds.

Introduction

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, peanuts, and berries.[1] It has garnered significant attention for its diverse pharmacological properties, which include antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3][4] this compound is a resveratrol oligomer, a class of compounds formed by the joining of two or more resveratrol units. These oligomers often exhibit unique and sometimes more potent biological activities compared to the resveratrol monomer. While research on specific resveratrol oligomers like Malaysianol A and B has explored their cytotoxic and antibacterial activities, specific data on this compound is scarce.

This comparison aims to provide a clear, data-driven overview of what is known about both compounds to aid researchers in drug discovery and development.

Data Presentation: Comparative Biological Activities

Due to the limited availability of data for this compound, a direct quantitative comparison with resveratrol across a wide range of biological activities is not currently possible. The table below summarizes the known activities, highlighting the disparity in the extent of research.

Biological ActivityThis compoundResveratrol
Anticancer Cytotoxic against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines.Exhibits anti-cancer properties by interfering with initiation, promotion, and progression of cancer. Modulates signaling pathways like PI3K/Akt and Wnt.
Antioxidant Data not availableMitigates oxidative stress by decreasing reactive oxygen species (ROS), scavenging free radicals, and enhancing endogenous antioxidant enzymes.
Anti-inflammatory Data not availableExerts anti-inflammatory effects by inhibiting pro-inflammatory factors like TNF-α and IL-6, and modulating pathways such as NF-κB and MAPK.
Anti-obesity Data not availableDemonstrates anti-obesity effects through activation of the SIRT1 pathway and modulation of AMPK signaling.
Neuroprotective Data not availableShows neuroprotective properties.
Cardioprotective Data not availablePossesses cardioprotective effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature for resveratrol, which could be adapted for studying this compound.

Cell Viability Assay (MTT Assay for Cytotoxicity)

This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: A549 and MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or resveratrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vivo Anti-inflammatory and Metabolic Dysregulation Model

This protocol describes an animal model to investigate the effects of a compound on stress-induced inflammation and metabolic changes.

  • Animals: Male Wistar rats are used.

  • Stress Induction: A Single Prolonged Stress (SPS) protocol can be used to model post-traumatic stress disorder, followed by a surgical procedure (e.g., laparotomy) to induce an inflammatory response.

  • Treatment: Resveratrol (e.g., 5 mg/kg body weight/day) or a vehicle control is administered intragastrically for a defined period (e.g., seven days) following the stress induction.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected. Serum concentrations of inflammatory markers (e.g., cortisol, TNF-α, IL-6, IL-10), metabolic markers (e.g., glucose, insulin, lipid fractions), and oxidative stress markers (e.g., thiobarbituric acid–reactive substances) are determined using ELISA and spectrophotometric methods.

  • Data Analysis: Statistical analysis is performed to compare the treated group with the control group to assess the compound's efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by these compounds can aid in understanding their mechanisms of action.

cluster_upstream Upstream Activators cluster_pathways Signaling Pathways cluster_downstream Cellular Responses Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK NF_kB NF-κB Resveratrol->NF_kB Inhibition MAPK MAPK Resveratrol->MAPK Antioxidant Antioxidant Response SIRT1->Antioxidant Anti_obesity Anti-obesity Effects AMPK->Anti_obesity Anti_inflammatory Anti-inflammatory Response NF_kB->Anti_inflammatory Inhibition MAPK->Anti_inflammatory

Caption: Resveratrol's modulation of key signaling pathways.

cluster_workflow Cell Viability (MTT) Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E

Caption: Workflow for assessing cytotoxicity using an MTT assay.

Conclusion

Resveratrol is a pleiotropic molecule with well-documented beneficial effects across a range of biological systems. Its mechanisms of action involve the modulation of various key signaling pathways, including SIRT1, AMPK, and NF-κB. In contrast, the biological activities of this compound remain largely unexplored. The limited available data indicates potential cytotoxic activity against cancer cell lines, a characteristic shared with other resveratrol oligomers.

Further research is imperative to elucidate the full spectrum of this compound's biological activities and to determine if it offers enhanced potency or novel mechanisms of action compared to its parent monomer, resveratrol. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such investigations. As the field of natural product drug discovery continues to evolve, a deeper understanding of resveratrol oligomers like this compound will be crucial for developing new therapeutic agents.

References

Validating the Anti-Inflammatory Mechanism of Malaysianol D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Malaysianol D, a resveratrol (B1683913) oligomer, against established non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and diclofenac (B195802). Due to the limited availability of direct experimental data on this compound, its mechanism is inferred from studies on closely related resveratrol oligomers. These compounds are known to exert their anti-inflammatory effects through the inhibition of key signaling pathways, namely NF-κB and STAT3. This guide presents a hypothesized mechanism for this compound and compares its potential efficacy with ibuprofen and diclofenac, supported by proxy quantitative data and detailed experimental protocols for validation.

Comparison of Anti-Inflammatory Mechanisms

This compound is believed to target intracellular signaling cascades central to the inflammatory response, specifically the NF-κB and STAT3 pathways. This offers a distinct mechanistic approach compared to traditional NSAIDs like ibuprofen and diclofenac, which primarily act by inhibiting cyclooxygenase (COX) enzymes.

This compound: A Resveratrol Oligomer Targeting NF-κB and STAT3

This compound belongs to the family of resveratrol oligomers, which are polyphenolic compounds found in plants like Dryobalanops aromatica.[1][2][3] Resveratrol and its derivatives are recognized for their anti-inflammatory properties, which are largely attributed to their ability to modulate intracellular signaling pathways.[4][5] The proposed mechanism of action for this compound involves the dual inhibition of the NF-κB and STAT3 signaling pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65), which then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Resveratrol has been shown to suppress NF-κB activation by inhibiting IKK activity, thereby preventing IκBα degradation and the subsequent nuclear translocation of NF-κB.

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key signaling cascade involved in inflammation and cell survival. Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene transcription. Resveratrol has been demonstrated to inhibit the phosphorylation of STAT3, which in turn suppresses the expression of STAT3-regulated genes involved in inflammation and cell proliferation.

Ibuprofen and Diclofenac: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Ibuprofen and diclofenac are widely used NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking COX enzymes, ibuprofen and diclofenac reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. While both drugs share a similar primary mechanism, diclofenac is also suggested to have additional modes of action, including the inhibition of lipoxygenase enzymes and the activation of the nitric oxide-cGMP pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activities of this compound (represented by resveratrol as a proxy), ibuprofen, and diclofenac. It is important to note that the data for this compound is based on studies of resveratrol and should be validated through direct experimental testing.

CompoundTargetAssayCell LineIC50
This compound (as Resveratrol) NF-κB mediated gene expressionqRT-PCRAdipocytes< 2 µM (for COX-2, IL-1β, IL-6)
~8 µM (for TNFα)
Ibuprofen COX-1 / COX-2Enzyme Inhibition AssayN/AVaries by assay and conditions
Diclofenac COX-1 / COX-2Enzyme Inhibition AssayN/AVaries by assay and conditions

Experimental Protocols

To validate the proposed mechanism of action of this compound, the following key experiments can be performed.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and to assess the inhibitory effect of this compound.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HeLa cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

b. Treatment and Stimulation:

  • After transfection, treat the cells with varying concentrations of this compound for a predetermined period.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activity.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition at each concentration of this compound compared to the stimulated control.

STAT3 Western Blot Analysis

This experiment is designed to determine the effect of this compound on the phosphorylation of STAT3, a key step in its activation.

a. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cell line with constitutively active STAT3 or one that can be stimulated to activate STAT3) in appropriate media.

  • Treat the cells with different concentrations of this compound for a specified duration.

  • If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

b. Cell Lysis and Protein Quantification:

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the cell lysates using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to the total STAT3 levels to determine the effect of this compound on STAT3 phosphorylation.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

G cluster_0 This compound Mechanism of Action cluster_1 Ibuprofen & Diclofenac Mechanism of Action MalaysianolD This compound IKK IKK Complex MalaysianolD->IKK JAK JAK MalaysianolD->JAK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Transcription NSAIDs Ibuprofen / Diclofenac COX COX-1 / COX-2 NSAIDs->COX Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Pain & Inflammation Prostaglandins->Inflammation

Caption: Comparative signaling pathways of this compound and NSAIDs.

G cluster_0 NF-κB Luciferase Reporter Assay Workflow cluster_1 STAT3 Western Blot Workflow Start Seed Cells Transfect Transfect with NF-κB Luciferase Reporter Start->Transfect Treat Treat with This compound Transfect->Treat Stimulate Stimulate with TNF-α Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze Start2 Culture Cells Treat2 Treat with This compound Start2->Treat2 Stimulate2 Stimulate with IL-6 (optional) Treat2->Stimulate2 Lyse2 Lyse Cells & Quantify Protein Stimulate2->Lyse2 SDS_PAGE SDS-PAGE Lyse2->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with p-STAT3 & STAT3 Abs Transfer->Probe Detect Detect & Quantify Probe->Detect

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantitative analysis of Malaysianol D, a hypothetical novel natural product. The cross-validation of these methods is crucial for ensuring data integrity, reliability, and consistency across different analytical platforms.

Comparative Performance Data

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the intended application. Below is a summary of the performance characteristics of a hypothetical HPLC-UV and UHPLC-MS/MS method for the analysis of this compound. This data is representative of what can be expected for the analysis of a small organic molecule.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1.0 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 101.2%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 124

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar natural products.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : An isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or when very low detection limits are necessary.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-2 min, 30-90% A; 2-3 min, 90-95% A; 3-4 min, 30% A.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be determined and optimized using a reference standard.

  • Injection Volume : 2 µL.

  • Sample Preparation : Similar to the HPLC-UV method, with potential for further dilution to be within the linear range of the UHPLC-MS/MS system.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods produce comparable and reliable results, which is a critical step in method validation and transfer.

Cross_Validation_Workflow cluster_MethodA Method A: HPLC-UV cluster_MethodB Method B: UHPLC-MS/MS cluster_CrossVal Cross-Validation A_dev Method Development & Optimization A_val Single Method Validation (Accuracy, Precision, Linearity, etc.) A_dev->A_val Cross_samples Prepare a Set of Samples (Spiked matrix, real samples) A_val->Cross_samples B_dev Method Development & Optimization B_val Single Method Validation (Accuracy, Precision, Linearity, etc.) B_dev->B_val B_val->Cross_samples Analyze_A Analyze Samples with Method A Cross_samples->Analyze_A Analyze_B Analyze Samples with Method B Cross_samples->Analyze_B Compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analyze_A->Compare Analyze_B->Compare Conclusion Conclusion on Method Comparability & Interchangeability Compare->Conclusion Decision_Pathway cluster_considerations Key Considerations cluster_methods Method Selection start Start: Need to Quantify This compound sensitivity High Sensitivity Required? (e.g., biological matrix) start->sensitivity complexity Complex Sample Matrix? sensitivity->complexity Yes hplc Select HPLC-UV sensitivity->hplc No throughput High Throughput Needed? complexity->throughput No uplc Select UHPLC-MS/MS complexity->uplc Yes throughput->hplc No throughput->uplc Yes

Comparative Efficacy of Malaysianol A and Known Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The search for novel anticancer agents from natural sources is a critical area of research in oncology. "Malaysianol D" as a specific compound did not yield documented scientific evidence in our search. However, research on related compounds, specifically Malaysianol A, a resveratrol (B1683913) trimer isolated from the stem bark of Dryobalanops aromatica, has shown preliminary evidence of cytotoxic activity against cancer cell lines. This guide provides a comparative analysis of the efficacy of Malaysianol A and its broader class of resveratrol oligomers against established anticancer drugs, offering insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of Malaysianol A and related resveratrol oligomers compared to standard chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a common measure of a compound's cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Malaysianol A Not specified in available abstractsData not available[1]
α-Viniferin (a resveratrol oligomer isolated alongside Malaysianol A) HL-60 (Human promyelocytic leukemia)Strong inhibition (exact IC50 not specified in abstract)[1]
Resveratrol T98G (Human glioblastoma)Active at lower concentrations[2]
Suffruticosol C (a resveratrol trimer) T98G (Human glioblastoma)Active at lower concentrations[2]
Gnetin H (a resveratrol dimer) T98G (Human glioblastoma)Active at lower concentrations[2]
Doxorubicin CaCo II (Colorectal cancer)Not specified[3]
MCF-7 (Breast cancer)Not specified[3]
5-Fluorouracil (5-FU) A549 (Non-small cell lung cancer)4.98 ± 0.41[4]
Paclitaxel Various cancer cell linesPotent microtubule stabilizer[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the anticancer efficacy of natural compounds like Malaysianol A.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., Malaysianol A, Doxorubicin) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms

Resveratrol and its oligomers, the class of compounds to which Malaysianol A belongs, are known to exert their anticancer effects through multiple signaling pathways.

General Anticancer Mechanism of Resveratrol Oligomers

Resveratrol oligomers can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by modulating various cellular signaling pathways. A simplified representation of these mechanisms is depicted below.

anticancer_mechanism cluster_drug Resveratrol Oligomers (e.g., Malaysianol A) cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Drug Resveratrol Oligomers PI3K/Akt PI3K/Akt Pathway Drug->PI3K/Akt MAPK MAPK Pathway Drug->MAPK NF-kB NF-κB Pathway Drug->NF-kB Cyclins/CDKs Cyclins/CDKs Drug->Cyclins/CDKs Bcl-2_Family Bcl-2 Family Proteins Drug->Bcl-2_Family Proliferation Inhibition of Cell Proliferation PI3K/Akt->Proliferation regulates MAPK->Proliferation regulates Metastasis Inhibition of Metastasis NF-kB->Metastasis promotes Cyclins/CDKs->Proliferation controls Caspases Caspases Bcl-2_Family->Caspases regulates Apoptosis Induction of Apoptosis Caspases->Apoptosis execute

Caption: General mechanism of resveratrol oligomers.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing a potential anticancer compound from a natural source follows a structured workflow.

experimental_workflow Start Natural Source (e.g., Dryobalanops aromatica) Extraction Extraction & Isolation of Compounds Start->Extraction Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Extraction->Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Screening->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Clinical Preclinical & Clinical Trials InVivo->Clinical

Caption: Workflow for anticancer drug discovery.

While specific data on "this compound" is not available, the existing research on Malaysianol A and other resveratrol oligomers indicates a promising area for anticancer drug discovery.[2][6] These natural compounds exhibit cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Further research is warranted to isolate and characterize the bioactivity of other related compounds from Dryobalanops species and to elucidate their precise mechanisms of action. The provided experimental frameworks and pathway diagrams serve as a guide for researchers to systematically evaluate the potential of these and other novel natural products as future cancer therapeutics.

References

Malaysianol D: Evaluating the Anti-Proliferative Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Resveratrol (B1683913) Oligomer Against Human Cancer Cell Lines

For researchers and professionals in the field of oncology and drug discovery, the quest for novel compounds with potent anti-proliferative activity is a continuous endeavor. Natural products, in particular, remain a vast reservoir of unique chemical scaffolds. This guide provides a comparative analysis of Malaysianol D, a recently isolated resveratrol oligomer, and its anti-proliferative effects against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The performance of this compound is evaluated against closely related natural compounds and a standard chemotherapeutic agent, doxorubicin, supported by experimental data and methodologies to aid in its validation and potential for further investigation.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated as part of a broader study on secondary metabolites from Dryobalanops beccarii. The results indicate that this compound exhibits weak cytotoxic activity against both A549 and MCF-7 cell lines, with a half-maximal inhibitory concentration (IC50) greater than 20.0 µg/mL for both cell lines.

In the same study, two other resveratrol oligomers, Vaticanol C and Ampelopsin E, demonstrated moderate, cell-line specific activity. Vaticanol C was found to be moderately active against the A549 cell line with an IC50 value of 10.7 µg/mL, while Ampelopsin E showed moderate activity against the MCF-7 cell line with an IC50 of 14.3 µg/mL. When compared to the standard chemotherapeutic drug Doxorubicin, which typically exhibits IC50 values in the low micromolar or nanomolar range against these cell lines, the anti-proliferative effect of this compound is considerably less potent.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Activity Level
This compound A549> 20.0> 29.4Weak
MCF-7 > 20.0 > 29.4 Weak
Vaticanol CA54910.711.7Moderate
MCF-7> 20.0> 21.9Weak
Ampelopsin EA549> 20.0> 22.1Weak
MCF-714.315.8Moderate
DoxorubicinA5490.44 - 0.790.81 - 1.45High
MCF-70.04 - 0.870.07 - 1.6High

¹Molar concentrations are estimated based on the molecular weights (this compound: ~680.68 g/mol , Vaticanol C: 912.8 g/mol , Ampelopsin E: 906.8 g/mol , Doxorubicin: 543.52 g/mol ). Data for Doxorubicin is sourced from various publications and may vary based on experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and related compounds was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cells (A549 and MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Vaticanol C, Ampelopsin E) dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO). Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Seed A549 or MCF-7 cells in 96-well plate incubation1 Incubate for 24h (Cell Adhesion) cell_culture->incubation1 add_compound Add varying concentrations of this compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h (Formazan formation) add_mtt->incubation3 solubilize Solubilize formazan crystals (DMSO) incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated due to its weak activity, resveratrol and its oligomers are known to exert their anti-proliferative effects through various mechanisms. These often converge on the induction of cell cycle arrest and apoptosis.

Common pathways modulated by resveratrol analogues include:

  • Induction of Apoptosis: Activation of caspase cascades (caspase-3, -8, -9), modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), and disruption of the mitochondrial membrane potential.

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, leading to arrest in the G1/S or G2/M phases of the cell cycle. This prevents cancer cells from progressing through the division cycle.

  • Inhibition of Pro-survival Pathways: Downregulation of pathways such as PI3K/Akt and NF-κB, which are often constitutively active in cancer cells and promote survival and proliferation.

Given that this compound is a resveratrol trimer, it is plausible that at higher concentrations, it may engage with one or more of these pathways, albeit with low efficacy.

Resveratrol_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Anti-Proliferative Outcomes Resveratrol_Oligomer Resveratrol Oligomers (e.g., this compound) PI3K_Akt PI3K/Akt Pathway Resveratrol_Oligomer->PI3K_Akt Inhibits NFkB NF-κB Pathway Resveratrol_Oligomer->NFkB Inhibits Cyclins_CDKs Cyclins/CDKs Resveratrol_Oligomer->Cyclins_CDKs Inhibits Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Resveratrol_Oligomer->Bcl2 Modulates Caspases Caspase Cascade Resveratrol_Oligomer->Caspases Activates Survival_Inhibition Inhibition of Survival PI3K_Akt->Survival_Inhibition NFkB->Survival_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cyclins_CDKs->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Potential signaling pathways modulated by resveratrol oligomers.

Conclusion

Based on the available data, this compound demonstrates weak anti-proliferative activity against the A549 and MCF-7 human cancer cell lines. Its performance is substantially lower than the standard chemotherapeutic agent Doxorubicin and less potent than its structural analogues Vaticanol C and Ampelopsin E, which show moderate, cell-type specific effects.

While the weak in vitro activity of this compound may not position it as a primary candidate for immediate anti-cancer drug development, this analysis provides a crucial validation of its biological effect. Further studies, including evaluation against a broader panel of cancer cell lines, investigation of potential synergistic effects with other agents, or structural modifications to enhance potency, could be considered for a comprehensive assessment of the therapeutic potential of this class of resveratrol oligomers. This guide serves as a foundational reference for researchers interested in the bioactivity of novel oligostilbenoids.

Quercetin's Molecular Dance: A Comparative Docking Study Against Key Anticancer Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular interactions of the flavonoid quercetin (B1663063) with a panel of cancer-related proteins reveals its potential as a multi-targeted anticancer agent. This guide provides a comparative analysis of quercetin's binding affinities, detailed experimental protocols for in silico docking, and a visualization of its impact on a critical signaling pathway, offering valuable insights for researchers, scientists, and drug development professionals.

The natural flavonoid quercetin, abundant in fruits and vegetables, has long been investigated for its potential health benefits, including its anticancer properties. At the heart of its therapeutic potential lies its ability to interact with and modulate the activity of various proteins involved in cancer progression. This report summarizes the binding affinities of quercetin with several key anticancer target proteins, providing a quantitative comparison of its potential efficacy across different molecular targets.

Comparative Binding Affinities of Quercetin

Molecular docking studies predict the binding affinity between a ligand, such as quercetin, and a protein target. This affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. The following table consolidates the results of various in silico docking studies of quercetin against a range of validated anticancer target proteins.

Target ProteinProtein Family/FunctionPDB ID(s) Used in StudiesBinding Energy (kcal/mol)Reference(s)
KRAS GTPase (Signal Transduction)4OBE-7.14[1]
MAPK1 Kinase (MAPK Signaling)6G54-6.47[2]
MAPK3 Kinase (MAPK Signaling)6GESNot explicitly stated[1]
STAT3 Transcription Factor4ZIANot explicitly stated[1]
TP53 Tumor Suppressor1TUP, Not specified-6.5, -9.2[1][3]
BCL-2 Apoptosis RegulatorNot specified-7.2, -7.3[4][5]
SGK-1 Kinase (Cell Survival)Not specified-9.5[6]
MAPK14 (p38) Kinase (MAPK Signaling)Not specified-9.7[6]
PI3K Kinase (PI3K/AKT Pathway)Not specified-8.333[7]
AKT1 Kinase (PI3K/AKT Pathway)Not specified-4.478[7]
mTOR Kinase (PI3K/AKT Pathway)Not specified-6.766[7]
VEGFA Growth Factor (Angiogenesis)Not specified-7.2[8]
EGFR Receptor Tyrosine Kinase4G5J-8.7[9]

Note: The binding energies are reported from various studies and may have been calculated using different docking software and parameters. The PDB IDs refer to the protein structures from the Protein Data Bank used in the respective studies.

Experimental Protocol: Molecular Docking of Quercetin

The following provides a generalized yet detailed methodology for conducting molecular docking studies with quercetin, based on common practices in the field.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, PyRx, or similar.

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Ligand and Protein Preparation Tools: AutoDock Tools, Open Babel, or integrated modules within the docking software.

2. Preparation of the Target Protein:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

3. Preparation of the Ligand (Quercetin):

  • Ligand Structure Retrieval: The 3D structure of quercetin is obtained from a chemical database such as PubChem.

  • Ligand Optimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Torsion Angle Definition: The rotatable bonds within the quercetin molecule are defined to allow for conformational flexibility during the docking process.

4. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid are set to encompass the entire binding pocket.

5. Molecular Docking Simulation:

  • The prepared ligand is docked into the defined grid box of the prepared target protein using the chosen docking software.

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • The software typically outputs a set of ranked poses based on their predicted binding affinities.

6. Analysis of Results:

  • Binding Affinity: The pose with the lowest binding energy is generally considered the most favorable binding mode.

  • Interaction Analysis: The interactions between quercetin and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed using visualization software to understand the molecular basis of the binding.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G Experimental Workflow for Comparative Docking cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis and Comparison A Retrieve Target Protein Structures (PDB) C Prepare Proteins (Clean, Protonate) A->C B Retrieve Ligand Structure (e.g., Quercetin) D Prepare Ligand (Optimize, Define Torsions) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Run Docking Simulations E->F G Analyze Binding Poses and Interactions F->G H Extract Binding Energy Scores G->H I Compare Affinities Across Targets H->I

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Quercetin's Impact on the PI3K/AKT Signaling Pathway

Quercetin has been shown to modulate several key signaling pathways implicated in cancer. One of the most critical is the PI3K/AKT pathway, which plays a central role in cell proliferation, survival, and growth. The diagram below illustrates how quercetin can interfere with this pathway.

G Quercetin's Inhibition of the PI3K/AKT Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->AKT Inhibits Quercetin->mTOR Inhibits

Caption: A simplified diagram of the PI3K/AKT signaling pathway and the inhibitory effects of quercetin.

The compiled data and visualizations underscore the significant potential of quercetin as a multi-targeted agent in cancer research. Its ability to interact with a wide array of proteins involved in critical cancer-related pathways provides a strong rationale for its further investigation in preclinical and clinical settings. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of quercetin's anticancer mechanisms.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Purpose

This document provides a standardized procedure for the safe and compliant disposal of Malaysianol D, a diterpenoid compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the cytotoxic properties of related compounds, it is imperative to handle and dispose of this chemical as a hazardous substance. This procedure is designed for researchers, scientists, and drug development professionals to ensure minimal risk to personnel and the environment.

2.0 Scope

This SOP applies to all laboratory personnel who handle, store, or dispose of this compound in any form, including pure substance, solutions, and contaminated materials.

3.0 Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must wear the following minimum PPE:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

4.0 Waste Characterization and Segregation

Given the lack of specific hazard data for this compound, it must be treated as hazardous waste. A related compound, Malaysianol A, has demonstrated cytotoxic activity, and therefore, this compound should be handled with similar precautions.[1][2]

Key Principle: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4] Incompatible wastes must be segregated to prevent dangerous chemical reactions.[4]

Waste Type Description Disposal Container Labeling Requirements
Solid Waste Unused or expired this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, absorbent pads).Labeled, sealed, and chemically compatible hazardous waste container."Hazardous Waste," "this compound (Solid)," and the date of accumulation.
Liquid Waste Solutions containing this compound, solvents used to rinse contaminated glassware.Labeled, sealed, and chemically compatible hazardous waste container (preferably plastic)."Hazardous Waste," "this compound (Liquid)," list of all chemical constituents (including solvents), and the date of accumulation.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant sharps container specifically designated for cytotoxic/hazardous chemical waste."Hazardous Sharps Waste," "Cytotoxic Waste," and the biohazard symbol if applicable.
Empty Containers Original containers of this compound.Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove all labels before discarding the container according to institutional guidelines.N/A after decontamination.

5.0 Disposal Procedures

The overriding principle is that a disposal plan should be in place before any experiment begins.

5.1 Solid Waste Disposal

  • Carefully transfer all solid this compound waste into a designated hazardous waste container.

  • Ensure the container is properly sealed to prevent leaks or spills.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

5.2 Liquid Waste Disposal

  • Collect all liquid waste containing this compound in a chemically compatible and leak-proof container.

  • Do not fill the container beyond 90% capacity to allow for expansion.

  • Securely close the container and store it in the designated SAA.

  • Crucially, do not dispose of this compound solutions down the drain.

5.3 Sharps Waste Disposal

  • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Do not recap, bend, or break needles.

  • Once the sharps container is full (do not overfill), securely lock the lid.

  • Store the full container in the SAA for pickup.

5.4 Spill Management

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Collect all contaminated materials (absorbent pads, PPE, etc.) and place them in the solid hazardous waste container.

  • Clean the affected area as per your laboratory's general spill cleanup protocol.

6.0 Waste Storage and Pickup

  • All hazardous waste containers must be stored in a designated, well-ventilated SAA.

  • Ensure that all containers are clearly labeled with their contents and associated hazards.

  • Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal service.

This compound Disposal Workflow

MalaysianolD_Disposal_Workflow start Generation of This compound Waste characterize Waste Characterization: Treat as Hazardous/Cytotoxic (No SDS available) start->characterize segregate Segregate Waste Type characterize->segregate solid Solid Waste (e.g., contaminated gloves, paper) segregate->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) segregate->liquid Liquid sharps Sharps Waste (e.g., needles, syringes) segregate->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup

References

Essential Safety and Handling Protocols for Malaysianol D

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety when handling Malaysianol D. The following table summarizes the recommended PPE based on general best practices for chemical handling in a research environment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects the eyes from accidental splashes, aerosols, or fine particles of the compound.
Hand Protection Nitrile gloves are the minimum requirement. For extended procedures or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good resistance to a broad range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before and during use. For specific glove compatibility, it is advisable to consult a glove selection chart or the manufacturer's recommendations.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.Provides a critical barrier against spills and splashes, protecting the skin from direct contact with the chemical.
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects the feet from potential spills and falling objects in the laboratory.
Respiratory Protection Work should be conducted in a certified chemical fume hood or other well-ventilated area. In cases where airborne particles or aerosols may be generated, a NIOSH-approved respirator may be necessary.A chemical fume hood is the primary engineering control to minimize inhalation exposure. The need for respiratory protection should be determined by a formal risk assessment conducted by EHS professionals.[1]

Emergency Procedures: Chemical Spill Response

Immediate and appropriate response to a chemical spill is critical to contain the hazard and prevent exposure. The following workflow outlines the general steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Reporting A Alert personnel in the immediate area B Assess the extent and nature of the spill A->B Step 1 C If safe, contain the spill with appropriate absorbent material B->C If minor spill & trained J Evacuate the area and contact EHS/Emergency Response B->J If major spill or unknown hazard D Wear appropriate PPE for cleanup C->D E Work from the outside of the spill inwards D->E F Collect contaminated materials in a sealed, labeled waste container E->F G Decontaminate the affected area H Properly dispose of all contaminated materials G->H I Report the incident to the lab supervisor and EHS H->I

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。